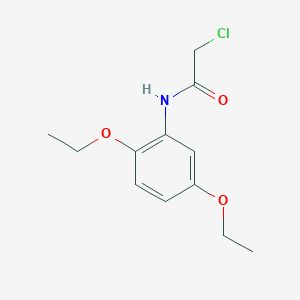

2-chloro-N-(2,5-diethoxyphenyl)acetamide

Description

Overview of Acetamide (B32628) Compounds in Chemical Biology and Medicinal Chemistry

Acetamide, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.com While acetamide itself is primarily used as an industrial solvent and plasticizer, its derivatives form a large and diverse class of organic compounds with extensive applications in life sciences. patsnap.comwikipedia.org The acetamide scaffold is a fundamental component found in numerous small-molecule drugs and naturally occurring substances. archivepp.com In medicinal chemistry, the amide bond is a crucial feature, and the synthesis of acetamide derivatives is a key area of research for developing new pharmaceutical agents. archivepp.comnih.gov

The versatility of the acetamide structure allows for modifications that lead to a wide spectrum of biological activities. Researchers have extensively studied these derivatives for their potential therapeutic uses. ontosight.ai N-substituted acetamides, for example, have been investigated for their ability to inhibit enzymes associated with various diseases, from cancer to bacterial infections. patsnap.com The biological potential of these compounds includes:

Antimicrobial, Antifungal, and Antiviral Properties : Many acetamide derivatives have been synthesized and evaluated for their ability to combat microbial infections. patsnap.comontosight.ainih.govtandfonline.com

Anti-inflammatory and Analgesic Activity : Certain derivatives are explored as potential anti-inflammatory drugs and pain relievers. archivepp.comnih.govontosight.ai

Anticancer Activity : The acetamide structure is a component of various compounds tested for their ability to target pathways involved in tumor growth and metastasis. ontosight.aiontosight.ainih.govtandfonline.com

Anticonvulsant Activity : Specific derivatives have shown promise in managing convulsions, with activities comparable to existing medications in preclinical studies. nih.gov

Antioxidant Activity : Some acetamide derivatives have been synthesized and tested for their capacity to protect biological systems from oxidative damage. nih.gov

The ability of the amide group to form hydrogen bonds is a key factor in its biological activity, influencing how these molecules interact with biological targets like proteins and enzymes. patsnap.com By modifying the substituents on the acetamide core, medicinal chemists can fine-tune the compound's properties to enhance efficacy and target specificity. ontosight.ai

Rationale for Investigating 2-chloro-N-(2,5-diethoxyphenyl)acetamide and Structurally Related Diethoxyphenyl/Dimethoxyphenyl Acetamides

The scientific interest in this compound stems from the established biological activities of its constituent chemical motifs: the chloroacetamide group and the diethoxyphenyl group. Structurally related compounds, such as those with dimethoxyphenyl substitutions, are also investigated for similar reasons, allowing for structure-activity relationship (SAR) studies. nih.gov

The chloroacetamide moiety is a highly reactive functional group due to the presence of the chlorine atom, which can be easily displaced by nucleophiles. researchgate.net This reactivity makes it a valuable component in synthetic chemistry for building more complex molecules and a key feature in certain biologically active compounds. researchgate.net Historically, chloroacetamides have been extensively developed as herbicides. cambridge.orgresearchgate.net Their mode of action often involves inhibiting the biosynthesis of very-long-chain fatty acids in plants. researchgate.net Beyond agriculture, the chloroacetamide group has been incorporated into molecules designed for various therapeutic purposes, including as enzyme inhibitors. taylorandfrancis.com

The diethoxyphenyl and dimethoxyphenyl groups are also common features in pharmacologically active compounds. The presence of methoxy (B1213986) (–OCH3) or ethoxy (–OC2H5) groups on a phenyl ring can significantly influence a molecule's properties, such as its lipophilicity, membrane permeability, and ability to interact with biological targets. ontosight.ainih.gov For example, N-(4-methoxyphenyl) derivatives have been explored in the development of anthelmintic agents. nih.gov The dimethoxyphenyl moiety is a structural component in compounds investigated as tyrosinase inhibitors and is present in intermediates for the synthesis of isoquinoline (B145761) alkaloids. nih.govresearchgate.netiucr.org

The combination of these structural features in a single molecule provides a clear rationale for investigation. Research into this compound and its analogs aims to explore whether the recognized activity of the chloroacetamide group can be modulated or enhanced by the diethoxyphenyl or dimethoxyphenyl substitutions. The specific positioning of the ethoxy or methoxy groups (e.g., 2,5-diethoxy vs. 3,4-dimethoxy) allows researchers to study how spatial arrangement affects biological activity. nih.govnih.gov

| Compound Class | Structural Motif | Reported Biological/Research Interest |

|---|---|---|

| Chloroacetamides | Cl-CH₂-C(=O)NHR | Herbicidal, enzyme inhibition cambridge.orgresearchgate.nettaylorandfrancis.com |

| N-(methoxyphenyl)amides | CH₃O-Ph-NH-R | Anthelmintic, organic synthesis reagents nih.govresearchgate.net |

| Dimethoxyphenyl Acetamides | (CH₃O)₂-Ph-CH₂-C(=O)NH₂ | Tyrosinase inhibition, synthetic intermediates nih.govuni.lucas.org |

Historical Context of Chloroacetamide and Ethoxyphenyl/Methoxyphenyl Substituted Amides in Research

Research into chloroacetamide compounds has a significant history, particularly in the field of agriculture. A concerted research program into herbicides that began in the early 1952 led to the discovery of the herbicidal properties of α-chloroacetamides. cambridge.org By 1953, several derivatives, including α-chloro-N,N-diallylacetamide (CDAA), were identified as effective pre-emergence herbicides against grasses in major crops. cambridge.org The first commercial sale of a chloroacetamide herbicide occurred in 1956. cambridge.org This marked the beginning of a major class of agricultural chemicals, with compounds like alachlor, metolachlor, and butachlor (B1668075) becoming widely used globally. cambridge.orgresearchgate.net In medicinal chemistry, chloroacetamide and other haloacetamides have long been used as reagents for the specific chemical modification of cysteine residues in proteins, which is crucial for studying enzyme function. taylorandfrancis.com

The study of amides containing ethoxyphenyl and methoxyphenyl groups is intertwined with the broader history of medicinal chemistry. These alkoxy-substituted phenyl rings are classic examples of bioisosteres, used by chemists to modify a lead compound to improve its biological activity or pharmacokinetic properties. ontosight.ai P-Anisidine (4-methoxyaniline), a precursor for methoxyphenyl amides, has been a staple in organic synthesis for many years. researchgate.net Research from the mid-20th century on analgesics identified N-(4-hydroxyphenyl)acetamide (paracetamol), and subsequent modifications often included alkoxy groups to study structure-activity relationships. Derivatives such as N-(4-methoxyphenyl)acetamide and its isomers have been synthesized and characterized in various research contexts, from antimicrobial studies to materials science. ijpsr.inforesearchgate.netresearchgate.net The presence of the methoxy group, for instance, is known to influence the crystal packing and intermolecular interactions of molecules, a subject of ongoing study. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,5-diethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-3-16-9-5-6-11(17-4-2)10(7-9)14-12(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIDHBFGJQYHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 2,5 Diethoxyphenyl Acetamide and Analogues

General Synthetic Routes to Acetamide (B32628) Derivatives

The formation of the amide bond is a fundamental transformation in organic synthesis. For chloroacetamide derivatives, the most common approaches involve the acylation of amines with a suitable chloroacetylating agent or the use of coupling reagents to facilitate the condensation of a carboxylic acid and an amine.

The most direct and widely utilized method for the synthesis of 2-chloro-N-substituted acetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride leaving group.

The general reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or dioxane. sphinxsai.comnih.govresearchgate.net A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comnih.gov The reaction is often performed at a reduced temperature, such as 0 °C, to control the exothermic nature of the acylation and minimize side reactions. nih.gov

The process generally involves dissolving the amine substrate in the chosen solvent, adding the base, and then slowly adding chloroacetyl chloride to the mixture. sphinxsai.com After a period of stirring, the reaction mixture is typically worked up by washing with water or an aqueous solution to remove the hydrochloride salt of the base and any unreacted starting materials. researchgate.net The final product is often isolated by precipitation or evaporation of the solvent, followed by recrystallization to achieve high purity. ijpsr.inforesearchgate.net

| Amine Substrate | Reagents | Solvent | Base | Product | Yield (%) | Reference |

| Aromatic Amines | Chloroacetyl chloride | THF | DBU | N-Aryl-2-chloroacetamides | 75-95% | sphinxsai.com |

| 3-Fluorophenylamine | Chloroacetyl chloride | CH2Cl2 | Triethylamine | 2-chloro-N-(3-fluorophenyl)acetamide | - | nih.gov |

| o-Methoxy aniline | Chloroacetyl chloride | Aqueous | - | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62% | ijpsr.info |

| p-Methoxy aniline | Chloroacetyl chloride | Aqueous | - | 2-chloro-N-(4-methoxyphenyl)acetamide | - | ijpsr.info |

Beyond direct acylation with acid chlorides, other methods are available for synthesizing acetamide derivatives. These often involve coupling reactions or transformations of other functional groups.

Coupling Reagents: Carboxylic acids, such as chloroacetic acid, can be coupled directly with amines using a dehydrating agent or coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic example of a reagent used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. vaia.com This intermediate readily reacts with an amine to form the desired amide bond, with dicyclohexylurea precipitating as a byproduct. vaia.com Other modern coupling agents include N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP). google.com

Functional Group Transformations: Acetamide synthesis can also be part of a multi-step sequence involving the transformation of other functional groups. For instance, a nitro-substituted aromatic compound can be reduced to the corresponding aniline. nih.gov This newly formed amine can then be acylated in a subsequent step to yield the target acetamide. nih.gov This two-step approach is particularly useful when the required amine is not commercially available but can be readily prepared from a nitro precursor.

More advanced, metal-free C-N coupling reactions have also been developed. Some methods utilize acetonitrile (B52724) as both a solvent and a source of the acetyl group for the N-acetylation of anilines, offering an alternative pathway to these structures. researchgate.net

Specific Approaches for N-(Diethoxyphenyl)acetamide and N-(Dimethoxyphenyl)acetamide Scaffolds

The synthesis of N-(diethoxyphenyl)acetamide and N-(dimethoxyphenyl)acetamide scaffolds, which are close structural analogues of 2-chloro-N-(2,5-diethoxyphenyl)acetamide, follows the general principles of amide bond formation. The primary starting materials are the corresponding diethoxyaniline or dimethoxyaniline isomers.

For the synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)acetamide, the reaction would involve the acylation of 2,5-dimethoxyaniline (B66101) with chloroacetyl chloride. chemeo.com Similarly, the preparation of N-(3,4-diethoxyphenyl)acetamide can be achieved through the reaction of 3,4-diethoxyaniline. nih.gov

The synthesis of N-(dimethoxyphenyl)acetamide derivatives has been described using various methods. One common route is the acetylation of the corresponding dimethoxyaniline with acetic anhydride (B1165640) in a solvent like glacial acetic acid. iucr.org Another approach involves the reaction of a dimethoxyphenethylamine with acetyl chloride or acetic anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 2,5-Dimethoxyaniline | Chloroacetyl chloride | 2-chloro-N-(2,5-dimethoxyphenyl)acetamide | chemeo.com |

| 4-Methoxy-2-nitroaniline | 1. Reduction 2. Acetic anhydride / Acetic acid | N-(4-Methoxy-2-nitrophenyl)acetamide | iucr.org |

| 3,4-Dimethoxyphenethylamine | Acetyl chloride / Triethylamine | N-(3,4-dimethoxyphenethyl)acetamide | chemicalbook.com |

| 3,4,5-Trimethoxy toluylic acid | 3,4-dimethoxy-1-glycyl benzene (B151609) hydrobromate, EDCI, DMAP | N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl) ethanamide | google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired acetamide product while minimizing reaction time and the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

Solvent and Base Selection: The choice of solvent can significantly impact reaction rates and outcomes. Solvents like THF and dichloromethane are commonly used for their inertness and ability to dissolve a wide range of organic substrates. sphinxsai.comnih.gov The selection of the base is also critical. While triethylamine is widely used, a non-nucleophilic base like DBU may offer better results by avoiding potential side reactions, leading to higher yields in shorter reaction times. sphinxsai.com

Temperature and Reaction Time: Acylation reactions are often exothermic, and controlling the temperature is important. Initiating the reaction at 0 °C and then allowing it to warm to room temperature is a common strategy to ensure a controlled reaction rate. nih.gov The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. ijpsr.infosphinxsai.com

Catalysis and Alternative Energy Sources: In some amide synthesis protocols, catalysts are employed to enhance the reaction rate. Furthermore, alternative energy sources like microwave irradiation have been shown to accelerate amide formation, often leading to good yields in significantly shorter reaction times compared to conventional heating. researchgate.net The optimization process often involves systematically varying these parameters to find the ideal conditions for a specific substrate combination. researchgate.netresearchgate.net

| Parameter Varied | Conditions | Outcome | Reference |

| Base | DBU vs. TEA in THF | DBU provided better yields (75-95%) in shorter times (3-6 h) | sphinxsai.com |

| Temperature | Room Temperature vs. 80 °C | Increasing temperature from RT to 80 °C increased yield from 0% to 70% | researchgate.net |

| Catalyst | 20 mg vs. 30 mg Cu@Sal-CS | Increasing catalyst amount increased yield and decreased reaction time | researchgate.net |

| Energy Source | Conventional Heating vs. Microwave (300 W) | Microwave irradiation led to good yields in a shorter time | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR would be utilized to confirm the synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide by providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the ethoxy groups' protons, the methylene (B1212753) protons of the chloroacetamide moiety, and the amide proton. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The ethoxy groups would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), resulting from spin-spin coupling. The methylene protons of the chloroacetyl group (ClCH₂) would present as a singlet, and the amide proton (NH) would also appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the carbons of the aromatic ring, the carbons of the two ethoxy groups, and the carbon of the chloroacetyl group. For comparison, ¹H and ¹³C NMR spectral data for various N-(substituted phenyl)-2-chloroacetamides have been reported, showing characteristic shifts for the chloroacetyl group and the substituted phenyl ring that would be analogous to what is expected for the target compound. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide NH | 8.0 - 9.0 | Singlet |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| Chloroacetyl CH₂ | 4.2 - 4.4 | Singlet |

| Ethoxy OCH₂ | 3.9 - 4.1 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 164 - 166 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 125 - 135 |

| Aromatic CH | 110 - 125 |

| Ethoxy OCH₂ | 63 - 65 |

| Chloroacetyl CH₂ | 42 - 44 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight. The presence of the chlorine atom would result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak.

While experimental mass spectral data for this compound is not available, data for the analogous compound, 2-chloro-N-(2,5-dimethoxyphenyl)acetamide, is provided by the NIST WebBook. nih.gov The fragmentation pattern of this compound would be expected to be similar, with key fragments arising from the cleavage of the amide bond and loss of the chloroacetyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 257.09 | Molecular Ion |

| [M+2]⁺ | 259.09 | Isotope Peak due to ³⁷Cl |

| [M - C₂H₂ClO]⁺ | 180.10 | Loss of chloroacetyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide (around 3300 cm⁻¹), a strong absorption for the C=O stretch of the amide (the Amide I band, typically around 1670 cm⁻¹), and a band for the N-H bend (the Amide II band, around 1540 cm⁻¹). ijpsr.info Additionally, C-O stretches from the ethoxy groups would be observed in the fingerprint region (around 1040-1250 cm⁻¹), and the C-Cl stretch would appear at lower wavenumbers (around 700-800 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the aliphatic chains would also be present. The characterization of various N-substituted chloroacetamides by IR spectroscopy has been reported, confirming these characteristic absorption bands. ijpsr.info

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1550 | Medium |

| C-O Stretch (Ether) | 1040 - 1250 | Strong |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection could be achieved using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs significantly. The retention time of the compound would be a key parameter for its identification, while the peak area would be used for quantification. Isocratic or gradient elution could be optimized to achieve good separation from any starting materials or by-products. nih.gov

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. While the volatility of this compound may be limited, GC analysis could be feasible, potentially coupled with a mass spectrometer (GC-MS) for definitive identification. The NIST WebBook indicates that gas chromatography is a relevant technique for the similar compound, 2-chloro-N-(2,5-dimethoxyphenyl)acetamide. nih.gov A capillary column with a suitable stationary phase, such as one with 5% phenyl polydimethylsiloxane, would likely be used for separation. derpharmachemica.com The injector and detector temperatures would need to be carefully optimized to prevent thermal degradation.

Preclinical Biological Activity Investigations in Vitro and in Vivo Models

General Biological Activities Reported for Acetamide (B32628) Derivatives

The acetamide scaffold is a fundamental component in many biologically active compounds, leading to a wide array of pharmacological activities. Research into various acetamide derivatives has revealed significant potential across several therapeutic areas. These activities are largely attributed to the structural versatility of the acetamide core, which allows for modifications that can tune its biological effects. ontosight.aigalaxypub.co

Published studies have documented a range of biological effects for this class of compounds, including:

Antioxidant and Anti-inflammatory Activity : Certain acetamide derivatives have been synthesized and tested for their ability to scavenge free radicals and modulate inflammatory pathways. nih.govresearchgate.net Studies have shown that these compounds can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models. nih.gov The anti-inflammatory properties are often linked to the inhibition of enzymes like cyclooxygenase-II (COX-II). galaxypub.coarchivepp.com

Antimicrobial Activity : The acetamide structure has been incorporated into novel compounds exhibiting activity against various microbial strains. For instance, derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linker have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov Some p-acetamide compounds have also demonstrated broad-spectrum antimicrobial and antifungal effects. acs.org

Anticancer Activity : The potential of acetamide derivatives as anticancer agents has been an area of active research. ontosight.ai For example, their ability to inhibit enzymes like heme oxygenase-1 (HO-1), which is overexpressed in many tumors, suggests a possible strategy for cancer therapy. nih.govacs.org

Anticonvulsant and Analgesic Effects : The structural flexibility of acetamide derivatives has been utilized in the development of compounds with potential central nervous system activity, including anticonvulsant and analgesic properties. galaxypub.co

These diverse biological activities underscore the importance of the acetamide functional group in medicinal chemistry and provide a foundation for investigating the specific properties of compounds like 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Investigations into Enzyme Inhibition and Modulation

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Acetamide derivatives have been extensively studied as inhibitors of various enzymes, demonstrating the potential for this chemical class to address a range of pathological conditions.

Aldose and Aldehyde Reductase Inhibition

Aldose reductase (ALR2) and aldehyde reductase (ALR1) are enzymes of the aldo-keto reductase superfamily. ALR2, in particular, is a key enzyme in the polyol pathway, which has been implicated in the development of diabetic complications. proquest.comnih.gov Inhibition of these enzymes is a therapeutic strategy for managing such complications.

A series of rhodanine-3-acetamide derivatives has been synthesized and evaluated for their inhibitory potential against both ALR1 and ALR2. proquest.comnih.gov In vitro studies showed that these compounds exhibited good inhibitory activity against both enzymes. nih.gov Notably, several of the synthesized derivatives were more potent against ALR1 than the standard inhibitor, valproic acid. proquest.comresearchgate.net For ALR2, some compounds showed higher inhibition than the standard drug sulindac. nih.gov The most potent compound identified in one study, a vanillin (B372448) derivative of rhodanine-3-acetamide, had a half-maximal inhibitory concentration (IC50) of 0.12 µM against aldose reductase. proquest.comresearchgate.net

| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) | Reference |

| 3a | 4.21 ± 0.05 | 0.25 ± 0.04 | nih.gov |

| 3b | 4.89 ± 0.03 | 0.82 ± 0.02 | nih.gov |

| 3c | 2.38 ± 0.02 | 1.04 ± 0.05 | nih.gov |

| 3f | 2.18 ± 0.03 | 0.12 ± 0.03 | nih.gov |

| Valproic Acid (Standard) | 11.02 ± 0.02 | - | nih.gov |

| Sulindac (Standard) | - | 0.46 ± 0.01 | nih.gov |

This table presents a selection of rhodanine-3-acetamide derivatives and their reported inhibitory concentrations against aldehyde reductase (ALR1) and aldose reductase (ALR2).

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by pathogens like Helicobacter pylori. nih.gov Inhibiting this enzyme is a key strategy for treating such infections. Several classes of acetamide derivatives have been investigated as potent urease inhibitors.

One study detailed the design and synthesis of sulfonamide-1,2,3-triazole-acetamide derivatives. In vitro testing revealed that all synthesized compounds were more potent than the standard inhibitor thiourea. nih.govnih.gov The most active compound, an N-phenylacetamide derivative with a 2-methyl substituent, was found to be 198 times more potent than thiourea, with an IC50 value of 0.12 µM. nih.govresearchgate.net

Another series of thioxothiazolidinyl-acetamide derivatives also demonstrated significant urease inhibition, with IC50 values in the low micromolar range, far exceeding the potency of the positive controls, hydroxyurea (B1673989) and thiourea. researchgate.net

| Compound Series | Range of IC50 values (µM) | Most Potent Compound IC50 (µM) | Standard Inhibitor IC50 (µM) | Reference |

| Sulfonamide-1,2,3-triazole-acetamides | 0.12 - 4.53 | 0.12 | 23.76 (Thiourea) | nih.govnih.gov |

| Thioxothiazolidinyl-acetamides | 1.47 - 9.27 | 1.47 | 23.62 (Thiourea), 100.21 (Hydroxyurea) | researchgate.net |

This table summarizes the urease inhibitory activity of different series of acetamide derivatives compared to standard inhibitors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on novel acetamide derivatives to explore their potential as specific MAO-A inhibitors. nih.govresearchgate.net

These computational studies have helped to identify key structural features that enhance inhibitory activity. For example, an increase in the bulkiness of substituents and the molecular solvent-accessible surface area was found to be beneficial for biological activity. nih.gov Docking studies identified a phenyl sulphanyl derivative with a chlorobenzyl amino moiety as having a strong binding affinity for MAO-A, even greater than the standard inhibitor Clorgyline. researchgate.net These findings suggest that targeted modifications to the acetamide scaffold could produce potent and selective MAO-A inhibitors. researchgate.net

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Cholinesterase inhibitors are used in the management of Alzheimer's disease. While acetylcholinesterase (AChE) has been a traditional target, inhibition of butyrylcholinesterase (BChE) is also recognized as a valid therapeutic strategy, particularly in later stages of the disease. nih.govresearchgate.net

A series of new substituted acetamide derivatives were designed, synthesized, and evaluated for their BChE inhibitory activity. nih.gov Several compounds displayed potent inhibition, with one particular derivative (compound 8c) exhibiting the highest activity with an IC50 value of 3.94 µM. nih.govresearchgate.net Kinetic studies indicated that this compound acts as a mixed-type BChE inhibitor. nih.gov Molecular docking studies further suggested that the compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov

| Compound | BChE IC50 (µM) | Inhibition Type | Reference |

| 8c | 3.94 | Mixed | nih.govresearchgate.net |

This table highlights the butyrylcholinesterase (BChE) inhibitory activity of a lead acetamide derivative.

Heme Oxygenase (HO) Activity Modulation

Heme oxygenase-1 (HO-1) is an enzyme involved in heme catabolism and plays a cytoprotective role. However, its overexpression in many tumors is linked to poor prognosis and chemoresistance, making HO-1 inhibition a potential antitumor strategy. nih.govacs.orgnih.gov

Novel acetamide-based compounds have been developed as potent HO-1 inhibitors. nih.gov In one study, researchers designed a series of derivatives and identified several compounds with significant potency against HO-1. nih.govresearchgate.net The lead compound from this series was further investigated and found to reduce cancer cell invasiveness by modulating HO-1 expression. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that specific structural modifications, such as N-methylation and the presence of a secondary phenyl ring, were crucial for improving inhibitory potency against HO-1. nih.govacs.org

| Compound | HO-1 IC50 (µM) | Reference |

| 7i | 0.9 | nih.govacs.org |

| 7l | - | nih.gov |

| 7o | 1.2 | nih.govacs.org |

| 7p | 8.0 | nih.govacs.org |

| 4 (parent compound) | 28.8 | nih.gov |

This table shows the in vitro HO-1 inhibitory activity for a selection of novel acetamide-based compounds. Compound 7l was identified as potent but a specific IC50 value was not provided in the summary.

Receptor Binding and Antagonistic/Agonistic Activities

Detailed studies on the receptor binding profile and potential antagonistic or agonistic activities of this compound are not available in the reviewed literature for the specified targets.

P2Y14 Receptor Antagonism

There is no available data from preclinical in vitro or in vivo studies to suggest that this compound acts as an antagonist for the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory responses, and while various N-substituted acetamide derivatives have been explored as potential antagonists, the specific activity of this compound at this receptor has not been documented. nih.gov

Serotonin (B10506) 5-HT2 Receptor Antagonism

No specific research was found that evaluates the binding affinity or antagonistic activity of this compound at serotonin 5-HT2 receptors. The 5-HT2 receptor family is a key target for numerous therapeutics, particularly in the fields of psychiatry and neurology. nih.gov While structurally related compounds containing a 2,5-dimethoxyphenyl group have been investigated for their interaction with 5-HT2 receptors, no such data exists for the 2,5-diethoxy variant under investigation. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

The scientific literature lacks any studies investigating the potential for this compound to function as an agonist for any of the Peroxisome Proliferator-Activated Receptor (PPAR) isoforms (PPARα, PPARβ/δ, PPARγ). PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. nih.gov Consequently, there are no research findings to report on this interaction.

Translocator Protein (TSPO) Binding

There is no documented evidence of this compound binding to the 18kDa Translocator Protein (TSPO). TSPO is located on the outer mitochondrial membrane and is a biomarker for neuroinflammation. nih.gov Although various classes of molecules are known to bind to TSPO, the binding affinity of this compound has not been reported.

Modulation of Cellular Signaling Pathways

No specific studies detailing the effects of this compound on cellular signaling pathways were identified. While some acetamide derivatives have been shown to influence specific pathways, such as the NLRP3/gasdermin D (GSDMD) signaling pathway or pathways related to nitric oxide synthesis, these findings are related to different molecular structures and cannot be attributed to this compound. nih.govmdpi.com

Due to the absence of specific research data for this compound in the specified biological contexts, no data tables could be generated.

Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound This compound corresponding to the requested sections on its biological and pharmacological effects.

The search did not yield any in vitro or in vivo studies investigating the effects of this compound on:

Intracellular calcium levels

cAMP-dependent signaling pathways

Nitric oxide (NO) synthesis pathways

NOD-like Receptor Family Pyrin Domain-Containing 3 (NLRP3)/Gasdermin D (GSDMD) signaling

Specific anti-inflammatory or antioxidant activities

Research is available for structurally related compounds, such as those with dimethoxy or other substitutions on the phenyl ring. However, due to the strict requirement to focus solely on This compound , the findings for these related molecules cannot be presented as they may not be representative of the biological activity of the specified compound.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the outlined sections and subsections as requested. No data tables or detailed research findings for this specific chemical entity could be located in the public domain.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data regarding the preclinical biological activity of the specific chemical compound This compound .

Investigations into its potential antimicrobial, anticancer/antiproliferative, antitubercular, antiviral, anticonvulsant, antiarrhythmic, or hypoglycemic activities in either in vitro or in vivo models have not been reported in the accessible scientific literature. Consequently, detailed research findings and data tables for the specified subsections cannot be provided.

Studies on Specific Pharmacological Effects in Preclinical Models

Effects on Neurological Processes (e.g., Learning and Memory)

There are no preclinical studies available that have investigated the effects of this compound on learning and memory or any other neurological processes.

Effects on Smooth Muscle Contractile Activity

There are no preclinical studies available that have examined the effects of this compound on the contractile activity of smooth muscle tissues.

Structure Activity Relationship Sar Studies for 2 Chloro N 2,5 Diethoxyphenyl Acetamide Analogues

Impact of Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of 2-chloro-N-arylacetamides significantly modulate their biological activities, including antimicrobial, herbicidal, and antiprotozoal effects.

Systematic studies on a series of N-(substituted phenyl)-2-chloroacetamides have revealed distinct patterns in their antimicrobial activity. For instance, the lipophilicity and electronic properties of the substituents play a critical role. Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have demonstrated high activity, which is attributed to their increased lipophilicity facilitating passage through microbial cell membranes. nih.govresearchgate.net A quantitative structure-activity relationship (QSAR) analysis of twelve N-(substituted phenyl)-2-chloroacetamides confirmed that the biological activity varies with the position of substituents. nih.govnih.gov This suggests that steric and electronic factors governed by the substituent's position influence the molecule's interaction with its biological target.

The following table summarizes the antimicrobial activity of various N-(substituted phenyl)-2-chloroacetamides against different microorganisms, illustrating the impact of substitution on the phenyl ring.

| Compound ID | Substituent (R) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| SP1 | H | >100 | >100 | >100 |

| SP2 | 4-F | 50 | 100 | 100 |

| SP3 | 4-Cl | 50 | 100 | 100 |

| SP4 | 3-Br | 50 | 100 | 100 |

| SP5 | 4-Br | 25 | 50 | 50 |

| SP8 | 4-COCH₃ | 100 | >100 | >100 |

| SP9 | 4-OH | >100 | >100 | >100 |

| SP10 | 3-CN | 100 | 100 | 100 |

| SP11 | 4-CN | 100 | 100 | 100 |

In the context of herbicidal activity, the substitution pattern on the aryl ring is also a key determinant of efficacy. For example, in a series of N-(arylmethoxy)-2-chloronicotinamides, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against duckweed with an IC50 value of 7.8 μM. researchgate.netsci-hub.boxnottingham.ac.uk This highlights the positive contribution of multiple chloro substituents on the phenyl ring to herbicidal potency.

Furthermore, in antiprotozoal studies against Leishmania amazonensis, the electronic character of the aryl substituent was found to be important for activity. researchgate.net

Role of the Chloro Group

The 2-chloroacetyl group is a critical pharmacophore in this class of compounds, primarily functioning as an alkylating agent. This reactivity is central to their mechanism of action across different biological activities. The electrophilic carbon of the chloroacetyl moiety can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on other critical proteins. nih.gov

This alkylating capability is fundamental to the herbicidal action of chloroacetamides. They are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) by targeting and covalently modifying enzymes within the elongase system. nottingham.ac.uk The reaction with glutathione (B108866) (GSH), a key cellular nucleophile, is also a significant aspect of their biological activity and detoxification pathways in plants. nottingham.ac.uk

Influence of the Diethoxyphenyl/Dimethoxyphenyl Moiety

The presence and positioning of alkoxy groups, such as diethoxy or dimethoxy, on the phenyl ring have a pronounced effect on the biological activity of N-phenylacetamide derivatives. These groups influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affect its absorption, distribution, metabolism, and target interaction.

While direct comparative studies between 2,5-diethoxy and 2,5-dimethoxy substituted 2-chloro-N-phenylacetamides are not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that the ethyl groups in the diethoxy moiety would confer greater lipophilicity compared to the methyl groups of the dimethoxy moiety. This increased lipophilicity can enhance membrane permeability and, in some cases, lead to stronger binding interactions with hydrophobic pockets in target proteins.

For instance, in the field of tyrosinase inhibitors, it has been observed that 3,5-dihydroxyphenyl or 3,5-dimethoxyphenyl derivatives showed better tyrosinase inhibition than 2,5-dimethoxyphenyl derivatives, indicating that the substitution pattern is crucial. This suggests that a similar level of nuanced structure-activity relationships would apply to diethoxy-substituted analogues.

Correlation of Structural Features with Specific Receptor Binding or Enzyme Inhibition

The biological effects of 2-chloro-N-(2,5-diethoxyphenyl)acetamide analogues are a direct consequence of their interaction with specific molecular targets, primarily enzymes. The structural features of these compounds have been correlated with the inhibition of several key enzymes.

Tyrosinase Inhibition: Certain N-arylacetamide derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The structure-activity relationship for tyrosinase inhibition by these compounds often involves the nature and position of substituents on the phenyl ring that can interact with the enzyme's active site. While specific IC50 values for this compound are not provided, related compounds show that the substitution pattern is critical for potent inhibition.

DNA Ligase Inhibition: Some N-substituted acetamide (B32628) derivatives have been investigated as inhibitors of DNA ligases, enzymes essential for DNA replication and repair. The mechanism of inhibition can be competitive with respect to the DNA substrate. For example, the compound L189 has been shown to inhibit human DNA ligases I, III, and IV. nih.gov While not a direct analogue, this demonstrates the potential for the acetamide scaffold to be tailored for DNA ligase inhibition. In silico studies have also suggested that 2-chloro-N-phenylacetamide may act by inhibiting dihydrofolate reductase (DHFR). nih.gov

The following table presents IC50 values for the inhibition of various enzymes by compounds structurally related to 2-chloro-N-arylacetamides, illustrating the correlation between structure and enzyme inhibition.

| Compound/Analogue Class | Target Enzyme | IC50 Value |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Herbicidal activity (Lemna paucicostata) | 7.8 µM researchgate.netsci-hub.boxnottingham.ac.uk |

| L189 (N-substituted acetamide) | Human DNA Ligase I | ~20 µM nih.gov |

| L189 (N-substituted acetamide) | Human DNA Ligase III | ~15 µM nih.gov |

| L189 (N-substituted acetamide) | Human DNA Ligase IV | ~25 µM nih.gov |

These examples underscore the importance of specific structural features in dictating the interaction of this compound analogues with their biological targets.

Potential Research Applications and Future Directions

Development as a Chemical Biology Probe

The chloroacetamide moiety is a well-established electrophilic "warhead" in chemical biology, valued for its ability to form stable covalent bonds with nucleophilic residues in proteins. jst.go.jp This reactivity is central to its potential development as a chemical biology probe.

Covalent Labeling: Analogous to other chloroacetamides, 2-chloro-N-(2,5-diethoxyphenyl)acetamide could be developed for covalent labeling of proteins. h1.co The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack, particularly from the thiol group of cysteine residues. nih.gov By attaching a reporter molecule, such as a fluorophore or a biotin tag, to the N-(2,5-diethoxyphenyl)acetamide scaffold, researchers can create probes to specifically and irreversibly label target proteins in vitro and potentially in living cells. researchgate.net This approach is invaluable for studying protein function, localization, and interactions. nih.gov

Fragment-Based Screening: The N-(2,5-diethoxyphenyl)acetamide portion of the molecule can serve as a scaffold for fragment-based ligand discovery. Libraries of small, reactive fragments containing the chloroacetamide warhead have been successfully screened to identify new binding sites on proteins and to develop novel covalent inhibitors. rsc.org A notable example is the use of a chloroacetamide fragment library to discover new scaffolds that covalently bind to the palmitate pocket of Transcriptional Enhanced Associate Domain (TEAD) proteins, thereby inhibiting the TEAD-YAP1 interaction, which is crucial in the Hippo signaling pathway. rsc.org

Activity-Based Protein Profiling (ABPP): This compound could be adapted for use in ABPP, a powerful chemoproteomic strategy used to monitor the functional state of entire enzyme families. In ABPP, a reactive probe, typically containing an electrophile like chloroacetamide, is used to label active enzymes in complex biological systems. The diethoxyphenyl group can be systematically modified to confer selectivity towards specific protein targets.

Use as a Lead Compound in Drug Discovery Research

The N-aryl chloroacetamide scaffold is a versatile starting point for the development of new therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities. This suggests that this compound could serve as a valuable lead compound in medicinal chemistry.

Antimicrobial and Antifungal Agents: Various substituted N-phenyl-2-chloroacetamides have demonstrated significant antibacterial and antifungal properties. ijpsr.infonih.gov For instance, studies on a chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), showed it to be effective against resistant Fusarium strains, acting as a concentration-dependent fungicidal agent. nih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring, which influence properties like lipophilicity and target interaction. nih.gov

Anticancer Potential: The chloroacetamide warhead has been incorporated into molecules designed as anticancer agents. Research into substituted chloroacetamides has identified compounds that inhibit the self-renewal of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor recurrence. nih.gov Given that the substitution pattern on the aryl ring is critical for activity, the 2,5-diethoxy substitution on the target compound presents a unique electronic and steric profile that warrants investigation for potential cytotoxic or anti-CSC effects.

The diverse biological activities of related N-aryl chloroacetamides are summarized in the table below, highlighting the potential therapeutic avenues for derivatives of this compound.

| Compound Class | Observed Biological Activity | Reference(s) |

| N-(substituted phenyl)-2-chloroacetamides | Antibacterial (Gram-positive), Antifungal (Candida albicans) | nih.gov |

| N-4-bromophenyl-2-chloroacetamide | Antifungal (Fusarium spp., Candida spp.), Fungicidal | nih.gov |

| Substituted Chloroacetamides | Inhibition of Cancer Stem Cell (CSC) self-renewal | nih.gov |

| General N-Aryl Chloroacetamides | Herbicidal, Disinfectant | ijpsr.info |

Further Mechanistic Investigations

Future research should focus on elucidating the precise molecular mechanisms through which this compound and its derivatives exert their biological effects.

Covalent Target Identification: The primary mechanism of action for many bioactive chloroacetamides is the covalent modification of protein targets. jst.go.jp A crucial area for investigation would be the identification of the specific proteins that are alkylated by this compound within a biological system. This can be achieved using advanced mass spectrometry-based proteomic techniques. By identifying the protein targets, researchers can understand the pathways being modulated, which could explain observed phenotypes such as antimicrobial or anticancer activity.

Enzyme Inhibition Kinetics: For derivatives that are found to inhibit specific enzymes, detailed mechanistic studies would be necessary. This includes determining the kinetics of inhibition (e.g., measuring kinact/KI) to quantify the efficiency of the covalent modification. Such studies would help in understanding whether the N-(2,5-diethoxyphenyl) portion of the molecule contributes to non-covalent binding affinity that positions the chloroacetamide warhead for efficient reaction with a target residue. rsc.org

Structure-Activity Relationship (SAR) Studies: Systematic investigations into how modifications of the 2,5-diethoxyphenyl ring affect reactivity and biological activity are essential. For example, altering the position or nature of the alkoxy substituents could fine-tune the electronic properties of the aromatic ring, influencing both the intrinsic reactivity of the chloroacetamide group and the non-covalent interactions with target proteins.

Exploration of Novel Synthetic Routes and Derivatizations

The exploration of new synthetic methodologies and derivatization strategies is key to unlocking the full potential of the this compound scaffold.

Standard and Novel Synthesis: The conventional synthesis of N-aryl chloroacetamides involves the acylation of the corresponding aniline with chloroacetyl chloride, typically in the presence of a base like potassium carbonate in a solvent such as acetone. chemicalbook.com While this is a robust method, future research could explore more modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions or flow chemistry approaches, to improve efficiency, yield, and access to a wider range of analogues. hilarispublisher.com

Derivatization Strategies: The chemical reactivity of the chloroacetamide group makes it a prime site for derivatization. researchgate.net The chlorine atom can be readily displaced by various nucleophiles (e.g., thiols, amines, alcohols) to generate a diverse library of new compounds. researchgate.net This allows for the attachment of other pharmacophores or functional groups to create hybrid molecules with potentially enhanced or novel biological activities. Furthermore, derivatization can be used to modify physicochemical properties like solubility and cell permeability. nih.govresearchgate.net

The table below outlines potential synthetic and derivatization approaches for this compound.

| Approach | Description | Potential Outcome | Reference(s) |

| Standard Synthesis | Acylation of 2,5-diethoxyaniline with chloroacetyl chloride in the presence of a base. | Efficient production of the core compound. | chemicalbook.comneliti.com |

| Novel Synthetic Routes | Exploring transition-metal catalysis or flow chemistry for amide bond formation. | Improved reaction efficiency, scalability, and access to complex analogues. | hilarispublisher.com |

| Derivatization via Nucleophilic Substitution | Reacting the chloroacetamide with various nucleophiles (S, N, O-based) to replace the chlorine atom. | Creation of a diverse library of analogues with modified functional groups and properties. | researchgate.net |

| Scaffold Modification | Synthesizing analogues by starting with different substituted diethoxyanilines. | Elucidation of structure-activity relationships (SAR) by modifying the aryl ring. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.